molecular formula C20H22ClN3O3S2 B2965776 (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-21-6

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2965776
M. Wt: 451.98
InChI Key: IIDFOIIPDJOIQY-XDOYNYLZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

  • Pro-apoptotic Indapamide Derivatives: A study focused on the synthesis of pro-apoptotic indapamide derivatives, including compounds related to the specified chemical structure, demonstrated significant anticancer activity. One derivative showed the highest proapoptotic activity on melanoma cell lines, indicating its potential as a therapeutic agent against cancer. This compound also exhibited inhibition of human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action (Yılmaz et al., 2015).

Synthesis and Chemical Properties

  • Cyclic Sulfonamides Synthesis: Research on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlighted the chemical versatility and potential applications of similar compounds. This work contributes to the development of novel pharmaceuticals by expanding the chemical space of sulfonamide derivatives (Greig et al., 2001).
  • Microwave Promoted Synthesis: Another study reported the efficient synthesis of benzamide derivatives, showcasing the utility of microwave irradiation in accelerating the synthesis process of compounds with similar structural frameworks. This method offers a cleaner, more efficient approach to compound synthesis (Saeed, 2009).

Photochemical and Electrophysiological Properties

  • Zinc Phthalocyanine Derivatives: A novel zinc phthalocyanine derivative, modified with benzenesulfonamide groups containing Schiff base, exhibited high singlet oxygen quantum yield. Such compounds are promising for photodynamic therapy applications, including cancer treatment, due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Anti-inflammatory and Analgesic Activity

  • Benzothiazole Derivatives: Research on the synthesis and evaluation of thiazole/oxazole substituted benzothiazole derivatives for anti-inflammatory and analgesic activities revealed promising results. Certain derivatives showed significant activity, highlighting the potential of structurally similar compounds in developing new therapeutic agents (Kumar & Singh, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-4-5-13-23(2)29(26,27)15-11-9-14(10-12-15)19(25)22-20-24(3)18-16(21)7-6-8-17(18)28-20/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDFOIIPDJOIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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